4-tert-butyl-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide
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Overview
Description
4-TERT-BUTYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE is a complex organic compound that features a tert-butyl group, an oxolane ring, and a sulfamoyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-TERT-BUTYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE typically involves multiple steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable diol.
Attachment of the sulfamoyl group: This step involves the reaction of a phenylamine derivative with a sulfamoyl chloride under basic conditions.
Coupling with the tert-butyl group: This can be done using a Friedel-Crafts alkylation reaction.
Final coupling: The final step involves the coupling of the oxolane-sulfamoyl intermediate with the tert-butyl phenylamine derivative using a suitable coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxolane ring.
Reduction: Reduction reactions can occur at the sulfamoyl group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Oxidation of the oxolane ring can lead to the formation of a lactone.
Reduction: Reduction of the sulfamoyl group can yield an amine.
Substitution: Substitution on the phenyl ring can yield various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-TERT-BUTYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxolane ring and sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or activation of the enzyme’s activity. The tert-butyl group can enhance the compound’s hydrophobic interactions with the target.
Comparison with Similar Compounds
Similar Compounds
4-TERT-BUTYL-N-(4-(DIETHYLAMINO)PHENYL)BENZAMIDE: This compound has a diethylamino group instead of the oxolane-sulfamoyl group.
N-(4-TERT-BUTYL-THIAZOL-2-YL)-4-FLUORO-BENZAMIDE: This compound features a thiazolyl group and a fluorine atom.
Uniqueness
4-TERT-BUTYL-N-(4-{[(OXOLAN-2-YL)METHYL]SULFAMOYL}PHENYL)BENZAMIDE is unique due to the presence of the oxolane ring and sulfamoyl group, which can provide specific interactions with biological targets that are not possible with other similar compounds. This makes it a valuable compound for medicinal chemistry and drug development.
Properties
Molecular Formula |
C22H28N2O4S |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-(oxolan-2-ylmethylsulfamoyl)phenyl]benzamide |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)17-8-6-16(7-9-17)21(25)24-18-10-12-20(13-11-18)29(26,27)23-15-19-5-4-14-28-19/h6-13,19,23H,4-5,14-15H2,1-3H3,(H,24,25) |
InChI Key |
JXERNJXOLAZJJW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC3CCCO3 |
Origin of Product |
United States |
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